1,1,4,4-Tetraphenylbutane
Overview
Description
1,1,4,4-Tetraphenylbutane is an organic compound with the molecular formula C28H26 It is characterized by the presence of four phenyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetraphenylbutane can be synthesized through the reaction of phenylmagnesium bromide (PhMgBr) with dimethyl succinate. The process involves the following steps:
Preparation of Dimethyl Succinate: Succinic acid is first converted to dimethyl succinate using methanol and an acid catalyst.
Reaction with Phenylmagnesium Bromide: Dimethyl succinate is then reacted with phenylmagnesium bromide in an ether solvent to form this compound-1,4-diol.
Dehydration: The diol is subsequently dehydrated to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4-Tetraphenylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of tetraphenylbutane-1,4-diol.
Substitution: Formation of halogenated or nitrated tetraphenylbutane derivatives
Scientific Research Applications
1,1,4,4-Tetraphenylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Materials Science: The compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetraphenylbutane involves its interaction with various molecular targets through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. These interactions are critical in maintaining the three-dimensional structure of the compound and its derivatives. The pathways involved include:
Comparison with Similar Compounds
1,1,4,4-Tetraphenylbutane can be compared with other similar compounds such as:
1,1,4,4-Tetraphenyl-1,3-butadiene: This compound is known for its use in blue-emitting devices and has similar structural features but different electronic properties.
This compound-1,4-diol: This derivative is used in asymmetric synthesis and has different reactivity due to the presence of hydroxyl groups.
1,1,4,4-Tetraphenyl-2-butene-1,4-diol: This compound undergoes different pyrolysis reactions compared to this compound.
The uniqueness of this compound lies in its stability and the ability to form various derivatives with distinct properties, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1,4,4-triphenylbutylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPAXUFKAJVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163949 | |
Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-64-3 | |
Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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